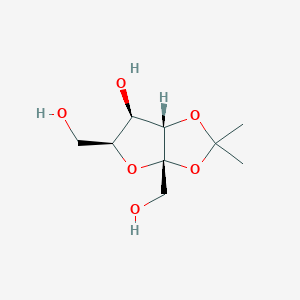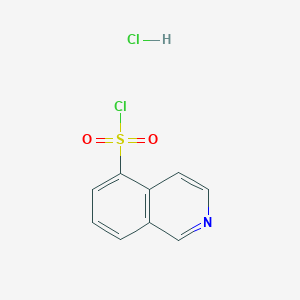
Sodium 5-((2-(3-((methylthio)sulfonyl)propanamido)ethyl)amino)naphthalene-1-sulfonate
描述
Synthesis Analysis
The synthesis of similar sulfonate compounds often involves multi-step reactions starting from naphthalene derivatives. A representative synthesis includes the conversion of 1-naphthalenethiol to its ethylthioether, followed by sulfonation, isolation as the sodium salt, and subsequent reactions leading to the desired sulfonamide compound. The overall yields for these processes are reported to be in the range of 50–60 percent (Daub & Whaley, 1976). Another method includes using 1-naphthaleneamide-5-sulfonic acid as a raw material to synthesize a series of compounds with structures confirmed by MS and IR (Zhao Gui-sen, 2005).
Molecular Structure Analysis
The molecular structure of sulfonate compounds and their derivatives can be extensively analyzed using techniques like NMR and X-ray diffraction. These studies provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups. For instance, compounds with naphthalene sulfonate moieties have been characterized to understand their molecular geometry, confirming structures through various spectroscopic methods (G. Kotan et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving sulfonate compounds include substitutions, eliminations, and additions. These reactions are influenced by the electronic and steric properties of the sulfonate group and its surrounding functional groups. The reactivity can be modified through various conditions, leading to a range of products suitable for further chemical transformations. For example, sodium 4-decyl naphthalene sulfonate shows particular behavior in mixed micelles, indicating specific interactions at the molecular level that influence its reactivity and properties (Xiao Yan Yang et al., 2004).
Physical Properties Analysis
The physical properties of sulfonate compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined by the compound's molecular structure and the nature of its functional groups. Studies on the adsorption of sodium 4-ethyl naphthalene-1-sulfonate on surfaces reveal ordered adlayer structures, demonstrating the compound's interaction with metal surfaces and its potential for creating organized molecular assemblies (Xiu-li Yin et al., 2003).
Chemical Properties Analysis
The chemical properties of sulfonate compounds, including their reactivity, stability, and interactions with other molecules, are key to their application in synthesis and industry. The ability of these compounds to undergo specific chemical reactions makes them valuable as intermediates in the synthesis of various organic molecules. For example, the synthesis and property analysis of sodium-2-(N-hexadecyl) amino ethyl sulfonate reveal its potential as a surfactant, indicating the wide range of functionalities that sulfonate compounds can offer (Xu Pei-yuan, 2008).
科学研究应用
Degradation Studies
Sodium 1-amino-5-naphthalene sulfonate (1A5NS), a related compound, has been studied for its degradation process under sunlight and UV-lamp irradiations. Both sunlight and UV-lamp destroy the chemical, leading to major degradation products with similar m/z ratios. This research highlights the susceptibility of such compounds to environmental factors and their degradation pathways (Gianotti et al., 2007).
Analytical Methods
A high performance liquid chromatographic (HPLC) method was developed for determining 2-diazonaphthoquinone-5-sulphonic acid phenyl ester (DNQ), using 5-Amino naphthalene-1-sulphonic acid sodium salt as an internal standard. This showcases the role of similar compounds in analytical chemistry for measurement and quality control processes (Reddy et al., 2006).
Adsorption and Interactions with Materials
The interactions of benzene and naphthalene sulfonates with activated carbon cloth (ACC) during adsorption from aqueous solutions were studied. This research is significant in understanding how similar compounds interact with materials, which is vital for environmental cleanup and filtration technologies (Ayranci & Duman, 2010).
Polymer Science Applications
Novel sulfonated copolyimide membranes were prepared using a monomer containing ether, sulfone, and bulky naphthyl groups, demonstrating the utility of such compounds in developing advanced materials for specific applications like fuel cells (Mehdipour-Ataei et al., 2008).
Surface Science
The adsorption of sodium 4-ethyl naphthalene-1-sulfonate on Cu(111) was studied by cyclic voltammetry and in situ scanning tunneling microscopy, revealing detailed insights into molecular arrangements and interactions at surfaces. This kind of study is crucial for understanding surface chemistry and developing new materials (Yin et al., 2003).
Bioactive Compounds Synthesis
The synthesis and antibacterial activity of various compounds including sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate were studied, demonstrating the role of such compounds in medicinal chemistry (El-Sayed, 2006).
安全和危害
未来方向
属性
IUPAC Name |
sodium;5-[2-(3-methylsulfanylsulfonylpropanoylamino)ethylamino]naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S3.Na/c1-25-26(20,21)11-8-16(19)18-10-9-17-14-6-2-5-13-12(14)4-3-7-15(13)27(22,23)24;/h2-7,17H,8-11H2,1H3,(H,18,19)(H,22,23,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIRLTHMTXKLMT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSS(=O)(=O)CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N2NaO6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-((2-(3-((methylthio)sulfonyl)propanamido)ethyl)amino)naphthalene-1-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



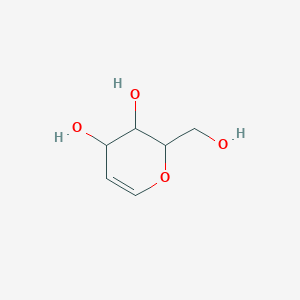
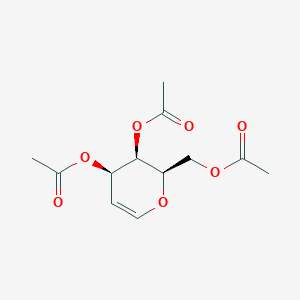
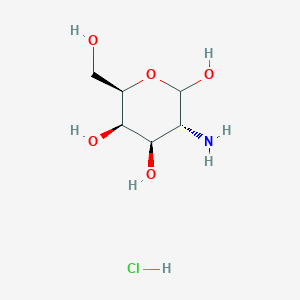
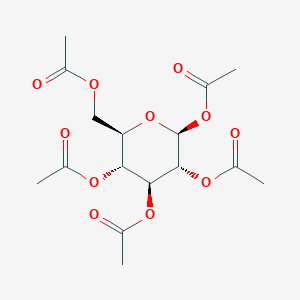
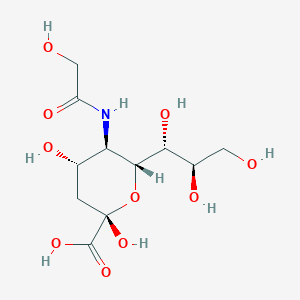
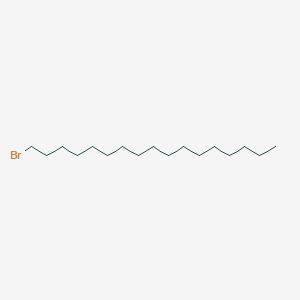
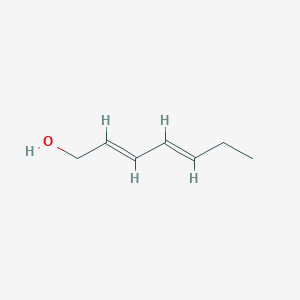
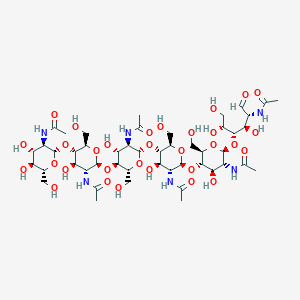
![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)
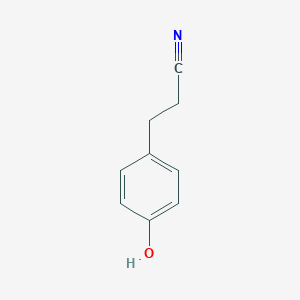
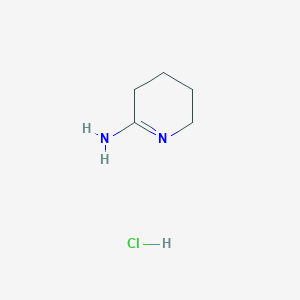
![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B13609.png)
